2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid
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Overview
Description
2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reactions. due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under various conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid include:
- 2-(4-bromo-2-(N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)sulfamoyl)phenoxy)acetic acid
- 2-(4-chlorobenzo[d]isoxazol-3-yl)propanoic acid
- 2-(4-fluorobenzo[d]isoxazol-3-yl)acetic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(4-chloro-1,2-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-5-2-1-3-7-9(5)6(11-14-7)4-8(12)13/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFGNRDJSKQROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NO2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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